Ethyl furo[3,2-c]pyridine-2-carboxylate
Description
Ethyl furo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its monoisotopic mass is 191.058243, and it is identified by CAS number 138173-84-9 . The compound features a fused furopyridine core, where the furan ring is annulated to the pyridine ring at the [3,2-c] position. The compound is typically synthesized via cyclization strategies, such as Dieckmann cyclization or condensation reactions involving furan derivatives .
Properties
IUPAC Name |
ethyl furo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUPOJJHFLPKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl furo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester group undergoes base-catalyzed hydrolysis to yield furo[2,3-c]pyridine-2-carboxylic acid. This reaction is critical for generating intermediates used in drug discovery.
Typical Conditions :
-
Reagents : Potassium hydroxide (3–4 equivalents)
-
Solvent System : THF/MeOH/water (1:1:1 ratio)
-
Temperature : 20°C
-
Duration : 16 hours
| Yield | Product | Key Observations | Source |
|---|---|---|---|
| 75–89% | Furo[2,3-c]pyridine-2-carboxylic acid | Pale yellow solid after acidification to pH 4 |
Oxidation Reactions
The furan ring and pyridine nitrogen are susceptible to oxidation, forming derivatives like N-oxides.
Example Protocol :
-
Reagent : m-Chloroperbenzoic acid (mCPBA)
-
Solvent : Dichloromethane
-
Temperature : 0°C to room temperature
| Product | Application | Notes | Source |
|---|---|---|---|
| N-Oxide derivatives | Intermediate for further functionalization | Enhances electrophilicity for substitution | , |
Nucleophilic Substitution
Electron-withdrawing groups on the pyridine ring facilitate nucleophilic aromatic substitution.
Common Reagents :
-
Amines, thiols, or alkoxides
-
Conditions : Polar aprotic solvents (e.g., DMF), 60–100°C
| Target Position | Nucleophile | Yield Range | Key Product | Source |
|---|---|---|---|---|
| 4-Position | Amines | 50–70% | 4-Amino-furo[3,2-c]pyridines |
Reduction of the Furan Ring
Selective hydrogenation of the furan moiety produces dihydrofuropyridine derivatives.
Conditions :
-
Catalyst : Pd/C (5–10% loading)
-
Pressure : H₂ (1–3 atm)
-
Solvent : Ethanol or THF
| Product | Selectivity | Yield | Source |
|---|---|---|---|
| Dihydrofuro[3,2-c]pyridine-2-carboxylate | High | 80–92% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling to form biaryl structures.
Example : Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acid, Pd(PPh₃)₄
-
Base : Na₂CO₃
-
Solvent : Dioxane/water
| Coupling Partner | Product Type | Yield | Application | Source |
|---|---|---|---|---|
| 4-Bromophenyl | 4-Aryl-furopyridines | 65–78% | Kinase inhibitor precursors |
Cyanation Reactions
Introduction of cyano groups enhances structural diversity for medicinal chemistry applications.
Conditions :
-
Reagent : Trimethylsilyl cyanide (TMSCN)
-
Catalyst : Lewis acid (e.g., ZnI₂)
-
Temperature : 80°C
| Position Modified | Product | Yield | Biological Relevance | Source |
|---|---|---|---|---|
| 3-Position | 3-Cyano-furopyridine esters | 60–75% | Anticancer scaffold optimization |
Comparative Reactivity of Structural Analogues
Substituent position and electronic effects significantly alter reactivity:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| Ethyl furo[2,3-c]pyridine-3-carboxylate | Reduced furan ring stability | Ester position alters electron distribution |
| Methyl furo[3,2-c]pyridine-2-carboxylate | Enhanced solubility in polar solvents | Methyl vs. ethyl ester |
Scientific Research Applications
The applications of ethyl furo[3,2-c]pyridine-2-carboxylate are primarily in scientific research, specifically in the synthesis of various heterocyclic compounds with potential biological activities . This compound serves as a crucial intermediate in creating complex molecular structures for pharmaceutical and material science applications .
Scientific Research Applications
Synthesis of Fused Heterocyclic Systems
- This compound is used in synthesizing fused heterocyclic systems, which are essential in drug discovery and materials science . The presence of functional groups on the pyridine ring allows for new cyclization reactions, leading to the creation of new compounds with condensed rings .
PAR-2 Inhibition
- Furo[3,2-b]pyridine compounds are useful as inhibitors of the protease-activated receptor 2 (PAR-2) . These compounds and their derivatives can treat diseases and disorders where PAR-2 is implicated . Such conditions include inflammatory bowel disease, Crohn's disease, irritable bowel syndrome, ulcerative colitis, asthma, rheumatoid arthritis, osteoarthritis, fibrosis, gingivitis, atopic dermatitis, psoriasis, systemic lupus erythematosus (SLE), scleroderma, interstitial lung disease, polymyositis, periodontitis, vasculitis, Netherton syndrome, dermatomyositis, uveitis, Alzheimer's disease, Parkinson's disease, multiple sclerosis, inflammatory pain, post-operative incision pain, neuropathic pain, fracture pain, osteoporotic fracture pain, gout joint pain, cancer, diet-induced obesity, adipose inflammation, and metabolic dysfunction correlating with PAR-2 expression .
- These compounds can inhibit the proteolytic activation and activity of PAR-2 in cells by administering an effective amount of the chemical entity .
Photosensitizers for Gram-Positive Bacteria
- Furo[3,2-c]pyridine derivatives are employed as photosensitizers . A novel furo[3,2-c]pyridine-based AIE photosensitizer, named LIQ-TF, has shown near-infrared emission with high quantum yield and high generation efficiency of singlet oxygen (1O2) and hydroxyl radicals (- OH) . It can be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, indicating its potential in combating multiple drug-resistant bacteria .
Antifungal Activity
- Furo[3,2-c]coumarins, which are structurally related to furo[3,2-c]pyridines, exhibit antifungal activity . Pyrazoles attached to furo[3,2-c]coumarins have shown potent antifungal activity in vitro against Fusarium oxysporum and Botrytis fabae . Other 2-substituted and 2,3-disubstituted furo[3,2-c]coumarins have been active against Botrytis cinerea, Collecterichum capsica, Alternaria solani, Gibberella zeae, and Rhizoctorzia solani .
Synthesis of Pyridofuropyrimidines
Mechanism of Action
The mechanism of action of ethyl furo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Key Differences :
- Annulation Position : this compound differs from furo[2,3-b]pyridine derivatives in the fusion position of the furan and pyridine rings, which alters electronic properties and steric interactions .
- Substituent Effects: Chloro and amino substituents (e.g., in compounds from ) enhance biological activity, while trifluoromethylsulfonyl groups () increase electrophilicity for synthetic modifications.
Physicochemical Properties
Key Insight: The tetrahydrothieno derivative’s higher LogP () reflects increased lipophilicity, making it more suitable for blood-brain barrier penetration.
Biological Activity
Ethyl furo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring fused with a pyridine ring, making it a unique member of the furo-pyridine family. Its molecular formula is with a molecular weight of approximately 191.18 g/mol. The compound's structure facilitates its interaction with various biological targets, contributing to its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : this compound has demonstrated potent antimicrobial properties against various pathogens. Studies report minimum inhibitory concentrations (MIC) in the range of 6.25 to 8 μg/mL against fungi such as Fusarium oxysporum and Botrytis cinerea .
- Anticancer Properties : The compound has shown promise in anticancer research, particularly against breast and colon cancer cell lines. For instance, it exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin . The mechanism appears to involve apoptosis induction through pathways involving PARP and CASP3 cleavage .
- Neurotropic Activity : this compound has been investigated for its neuroprotective effects, which may be relevant in treating neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group and ester functionality are critical for binding to enzymes or receptors. This interaction may inhibit or activate certain signaling pathways, leading to the observed biological effects .
Case Studies and Research Findings
Several studies have detailed the biological effects of this compound:
- Antimicrobial Study : In vitro tests showed that the compound effectively inhibited the growth of several fungal strains with MIC values ranging from 6.25 μg/mL to 8 μg/mL. This suggests a potential role as a new antimicrobial agent .
- Anticancer Research : A study involving breast cancer cell lines demonstrated that this compound induced significant apoptosis at concentrations similar to those used for doxorubicin treatment .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease therapy .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound Name | Biological Activity | MIC/IC50 Values | Notable Features |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | MIC: 6.25 - 8 μg/mL | Fused heterocyclic structure |
| Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate | Increased solubility | IC50 comparable to doxorubicin | Hydroxy derivative enhancing activity |
| Furo[3,2-b]pyridine | Anticancer | Varies | Different ring fusion affecting reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl furo[3,2-c]pyridine-2-carboxylate?
- Answer : The compound is typically synthesized via cyclization of precursor esters. For example, O-alkylation of hydroxy-substituted pyridine esters (e.g., ethyl 3-hydroxyisonicotinate) with alkylating agents like ethyl bromoacetate forms intermediates that undergo cyclization under acidic or basic conditions. Hydrolysis steps using aqueous NaOH in ethanol (45°C, 1 hour) are critical for deprotection, followed by solvent evaporation and trituration with EtOAc for purification . Alternative routes involve Suzuki-Miyaura coupling for aryl group introduction at the 4-position using Pd catalysts and boronic acids .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. For instance, -NMR (400 MHz, CDCl) reveals characteristic peaks for the ethyl ester group (δ ~4.09 ppm for -OCHCH) and aromatic protons (δ ~7.24–7.41 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 197.07 [M+H]), while X-ray crystallography provides bond angles and torsion angles (e.g., C8–S1–C7: 101.13°) to validate the fused-ring system .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during cyclization steps?
- Answer : Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. For example, cyclization of intermediates in N,N-dimethylacetamide at 25°C with cesium carbonate (2.0 eq) and iodomethane (1.2 eq) achieves 96% yield by minimizing side reactions . Microwave-assisted synthesis can reduce reaction times, while solvent screening (e.g., EtOH vs. THF) improves solubility of intermediates .
Q. What strategies resolve contradictions in reported bioactivity data for furo[3,2-c]pyridine derivatives?
- Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurity profiles. Rigorous compound purification (e.g., HPLC >95% purity) and standardized bioassays (e.g., MIC testing against Xanthomonas sp.) are essential . Meta-analysis of structure-activity relationships (SAR) can identify critical substituents; for example, 4-aryl groups enhance antimicrobial activity, while ester modifications alter pharmacokinetics .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in furo[3,2-c]pyridine systems?
- Answer : The electron-rich furan ring directs electrophiles to the pyridine moiety. Density Functional Theory (DFT) calculations reveal higher electron density at the 4-position, favoring halogenation or Suzuki coupling. For example, 4-chloro derivatives form via POCl treatment, while Pd-catalyzed coupling with boronic acids occurs selectively at this site . Solvent effects (e.g., DMF vs. toluene) further modulate reactivity .
Methodological Considerations
Q. How are computational tools utilized to predict the reactivity of this compound in drug design?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like fungal CYP51. QSAR models correlate substituent electronegativity with antifungal activity, guiding synthetic prioritization . DFT studies (e.g., Gaussian 09) simulate transition states for cyclization steps, identifying energy barriers and optimal catalysts .
Q. What advanced spectroscopic techniques characterize dynamic molecular interactions in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
